5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a (phenylthio)methyl group and at position 3 with a carboxylic acid moiety.
Properties
Molecular Formula |
C10H8N2O3S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(phenylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-10(14)9-11-8(15-12-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
ZENXUGQDXBFXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Biological Activity
5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications in various fields, particularly in agriculture and pharmaceuticals.
Chemical Structure and Properties
The chemical structure of 5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:
- Molecular Formula : C10H10N2O3S
- Molecular Weight : 226.26 g/mol
- IUPAC Name : 5-((phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid
Antifungal Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antifungal properties. Specifically, 5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid has been shown to effectively inhibit the growth of phytopathogenic fungi. A patent (WO2021033133A1) outlines the compound's efficacy in controlling fungi that affect crops, suggesting it could be developed into a viable agricultural fungicide .
The biological activity of this compound is primarily attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism. This mechanism is common among oxadiazole derivatives, which often target specific pathways crucial for fungal survival.
Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of various oxadiazole derivatives against Fusarium and Phytophthora species. The results indicated that 5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This suggests its potential as a lead compound for developing new antifungal treatments .
Study 2: Agricultural Applications
In field trials conducted on crops susceptible to fungal infections, formulations containing this compound demonstrated a significant reduction in disease incidence compared to untreated controls. The results highlighted not only the compound's efficacy but also its favorable environmental profile, making it suitable for sustainable agriculture practices .
Synthesis Methods
The synthesis of 5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves several steps:
- Formation of Oxadiazole Ring : The initial step involves the condensation of phenylthioacetic acid with hydrazine derivatives to form the oxadiazole ring.
- Carboxylation : Subsequent carboxylation can be achieved using carbon dioxide under high pressure or through the reaction with carboxylic acid anhydrides.
- Purification : The final product is purified using recrystallization techniques or chromatography to ensure high purity levels necessary for biological testing.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent at position 5 of the 1,2,4-oxadiazole ring critically defines the compound’s properties. Key analogs include:
*Calculated using ChemDraw; substituent effects: Thioether (S-Ph) increases logP vs. ether (O-Bn).
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~3–4) is influenced by electron-withdrawing/donating substituents.
- Stability : Thioethers are prone to oxidation, which may limit the compound’s shelf-life compared to ether analogs .
Q & A
Q. What are the established synthetic routes for 5-((Phenylthio)methyl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis typically involves two key steps: (1) constructing the 1,2,4-oxadiazole ring and (2) introducing the phenylthio-methyl group.
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives or nitrile oxides under reflux conditions (e.g., using acetic acid/sodium acetate) is a common method .
- Thioether linkage : Reacting a thiol intermediate (e.g., phenylthiol) with a methylating agent (e.g., chloromethyl-oxadiazole intermediate) in aqueous or alcoholic media. Sodium monochloroacetate can facilitate carboxylate group introduction .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures ensures product purity .
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity. IR spectroscopy verifies carboxylic acid (-COOH) and oxadiazole (C=N) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chromatography : HPLC or TLC assesses purity (>95% by area normalization). Melting point analysis further confirms crystallinity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., enzymes implicated in cancer). Ligand structures are optimized using density functional theory (DFT), and binding affinities (ΔG) are calculated to prioritize derivatives for synthesis .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to guide lead optimization .
Q. What strategies address discrepancies in biological activity data across studies?
- Assay standardization : Use established cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Purity verification : Impurities (e.g., unreacted intermediates) can skew results. Re-analyze compounds via HPLC before testing .
- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
Q. What challenges arise in optimizing synthetic yield, and how are they resolved?
- Byproduct formation : Competing reactions (e.g., oxadiazole ring isomerization) reduce yield. Adjusting reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., ethanol vs. DMF) minimizes side products .
- Catalyst selection : Triethylamine or DMAP improves nucleophilic substitution efficiency during thioether formation .
Q. How can structure-activity relationships (SAR) guide derivative design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
